molecular formula C10H12O B102926 1-(3-Methylphenyl)propan-2-one CAS No. 18826-61-4

1-(3-Methylphenyl)propan-2-one

Cat. No. B102926
CAS RN: 18826-61-4
M. Wt: 148.2 g/mol
InChI Key: OWZZXUNOENOULT-UHFFFAOYSA-N
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Description

The compound 1-(3-Methylphenyl)propan-2-one is a chemical structure that can be associated with various organic compounds, particularly those with a methyl group attached to a benzene ring and a ketone functional group. While the provided papers do not directly discuss this exact compound, they do explore similar structures and functionalities, which can be informative for understanding the chemistry of 1-(3-Methylphenyl)propan-2-one.

Synthesis Analysis

The synthesis of compounds related to 1-(3-Methylphenyl)propan-2-one involves various organic reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran . Similarly, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones is achieved by reacting chloromethylated compounds with alcohols in the presence of sodium hydrogen carbonate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 1-(3-Methylphenyl)propan-2-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Methylphenyl)propan-2-one has been characterized using various spectroscopic techniques. For example, the structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was confirmed by NMR, IR, mass spectral analysis, and single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-(3-Methylphenyl)propan-2-one, providing information on bond lengths, angles, and overall geometry.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 1-(3-Methylphenyl)propan-2-one can involve various intermediates and pathways. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclization via aryl radical cation and alkoxyl radical intermediates, with varying regioselectivities . This suggests that 1-(3-Methylphenyl)propan-2-one could also participate in radical-mediated reactions, potentially leading to cyclized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structural similarities to 1-(3-Methylphenyl)propan-2-one can be inferred from spectroscopic studies. Theoretical calculations using density functional theory (DFT) have been used to predict spectroscopic properties, such as NMR and IR spectra, for related compounds . These studies can provide a basis for predicting the physical and chemical properties of 1-(3-Methylphenyl)propan-2-one, such as its reactivity, stability, and interaction with other molecules.

Scientific Research Applications

  • Structural Analysis and Computational Studies : A study focused on cathinones, including derivatives similar to 1-(3-Methylphenyl)propan-2-one, provides insights into their structural properties. X-ray diffraction and computational methods like density functional theory (DFT) were employed to understand the molecular geometry and electronic spectra of these compounds (Nycz et al., 2011).

  • Antimicrobial and Antiradical Activity : Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 1-(3-Methylphenyl)propan-2-one, reveals their antimicrobial and antioxidant properties. These compounds were tested against various human pathogens and showed promising results in inhibiting microbial growth (Čižmáriková et al., 2020).

  • Cancer Cell Lethality and Anti-inflammatory Activities : Novel derivatives of 1-(3-Methylphenyl)propan-2-one from the plant Achyrocline satureioides demonstrated significant anti-inflammatory activities and moderate cancer cell lethality. This study highlights the potential of these compounds in medicinal chemistry (Wang et al., 2021).

  • Chemical Transformations and Reactivity : A chemical study explored the cyclization of 3-(p-methylphenyl)propan-1-ol, which is closely related to 1-(3-Methylphenyl)propan-2-one. The research revealed the reactivity and transformation pathways of this compound, contributing to synthetic chemistry applications (Goosen et al., 1993).

  • Hydrogenation Processes : A study on the hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl) Propionaldehyde, a compound related to 1-(3-Methylphenyl)propan-2-one, demonstrated the use of NiB/SiO2 amorphous alloy as an effective catalyst. This process is significant in industrial chemistry for producing various derivatives (Lin-sheng, 2008).

  • Catalytic Applications in Transfer Hydrogenation : Ionic liquid-based Ru(II)–phosphinite compounds were synthesized and tested for their efficiency in the transfer hydrogenation of ketones. This research provides insights into the catalytic applications of compounds structurally related to 1-(3-Methylphenyl)propan-2-one (Aydemir et al., 2014).

Safety And Hazards

1-(3-Methylphenyl)propan-2-one is harmful by inhalation, in contact with skin, and if swallowed . It is also considered a new psychoactive substance and has been monitored for potential public health risks .

properties

IUPAC Name

1-(3-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZXUNOENOULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370132
Record name 1-(3-methylphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)propan-2-one

CAS RN

18826-61-4
Record name 1-(3-methylphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylphenyl)propan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D González‐Martínez, V Gotor… - … Synthesis & Catalysis, 2019 - Wiley Online Library
Herein, a sequential and selective chemoenzymatic approach is described involving the metal‐catalysed Wacker‐Tsuji oxidation of allylbenzenes followed by the amine transaminase‐…
Number of citations: 17 onlinelibrary.wiley.com

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